2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol
Description
2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol (molecular formula: C₁₆H₁₇ClN₂O₄; average mass: 336.77 g/mol) is a secondary amine derivative characterized by a phenolic core substituted with methoxy groups and a chloro-dimethoxybenzylamino moiety. This compound belongs to a class of Schiff base derivatives and Mannich reaction products, which are frequently employed in medicinal and coordination chemistry due to their chelating properties and biological activity .
Properties
IUPAC Name |
2-[(5-chloro-2,4-dimethoxyanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-20-13-6-4-5-10(16(13)19)9-18-12-7-11(17)14(21-2)8-15(12)22-3/h4-8,18-19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUYPZDOPAOSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Research
The compound has been evaluated for its anticancer properties against various cancer cell lines. Notable studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 15.5 | High |
| MDA-MB-231 (Breast Cancer) | 25.0 | Moderate |
| A549 (Lung Cancer) | 30.0 | Moderate |
Research indicates that the mechanism of action involves the activation of caspases, leading to programmed cell death and disruption of the cell cycle .
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. The DPPH radical scavenging assay has been employed to assess its antioxidant capacity.
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol | 85% | Higher than ascorbic acid |
| Ascorbic Acid | 70% | Standard reference |
This high level of antioxidant activity suggests potential therapeutic applications in diseases associated with oxidative damage.
Neuroprotective Effects
Recent studies have indicated that the compound may offer neuroprotective benefits. It has shown promise in protecting neuronal cells from damage induced by neurotoxic agents.
| Treatment Condition | Cell Viability (%) | Remarks |
|---|---|---|
| Control | 100 | Baseline |
| Neurotoxin + Compound | 75 | Significant protection |
| Neurotoxin Alone | 40 | High toxicity observed |
The neuroprotective effect is hypothesized to be related to its antioxidant properties and ability to modulate inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of the compound against multiple cancer types. The results indicated that it effectively reduced tumor growth in xenograft models of glioblastoma, suggesting its potential as a therapeutic agent.
Case Study 2: Neuroprotection in Animal Models
In a controlled animal study, the administration of the compound prior to exposure to neurotoxic agents resulted in significantly improved outcomes in behavioral tests and reduced markers of neuronal death, highlighting its protective effects on brain health .
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features :
- The molecule contains a central phenol ring (6-methoxyphenol) linked via a methylene bridge to a substituted aniline group (5-chloro-2,4-dimethoxyphenyl).
- The chloro substituent at the 5-position and methoxy groups at the 2- and 4-positions on the aromatic ring enhance steric bulk and electronic effects, influencing reactivity and intermolecular interactions .
Synthesis: The compound is synthesized via a Mannich reaction, involving the condensation of 5-chloro-2,4-dimethoxyaniline with 2-hydroxy-3-methoxybenzaldehyde in methanol, followed by reduction of the intermediate Schiff base using sodium borohydride (NaBH₄) . This method aligns with protocols for analogous secondary amines, ensuring retention of reducible groups like chloro and methoxy during the process .
Comparison with Similar Compounds
The compound is structurally related to several phenolic secondary amines and Schiff bases, differing primarily in substituent positions, halogenation patterns, and biological activities. Below is a detailed comparison:
Structural Analogues and Substitution Effects
Key Observations :
- Chlorine Position: The 5-chloro substitution in the target compound (vs.
- Methoxy vs. Ethoxy: Ethoxy groups (as in 6-ethoxyphenol derivatives) increase lipophilicity compared to methoxy, altering membrane permeability .
Antioxidant Activity :
- Schiff base analogues like (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol exhibit superior radical scavenging activity (IC₅₀ = 12.5 μM) compared to butylated hydroxytoluene (BHT, IC₅₀ = 25 μM) due to electron-donating hydroxyl and methoxy groups .
- The target compound’s chloro substituent may reduce antioxidant efficacy compared to hydroxyl-bearing analogues but could enhance stability under oxidative conditions .
Toxicity (Brine Shrimp Lethality) :
Coordination Chemistry :
Thermal and Solubility Properties
- Thermal Stability : Schiff base analogues decompose above 210°C, while secondary amines (e.g., the target compound) typically exhibit higher stability due to reduced imine bond reactivity .
- Solubility: Methoxy and chloro groups render the compound soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in nonpolar solvents .
Biological Activity
The compound 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol (often referred to as compound 1 ) is a phenolic derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The chemical structure of compound 1 can be described as follows:
- IUPAC Name : 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol
- Molecular Formula : C17H20ClN2O4
- Molecular Weight : 348.81 g/mol
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Anticancer Properties
Recent studies have indicated that compound 1 exhibits significant anticancer activity . For instance, it was tested against various human cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.
- Case Study : In vitro tests showed that compound 1 inhibited the growth of cancer cells with an IC50 value that suggests potent activity against certain types of tumors. Similar compounds have been noted for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of histone deacetylases (HDACs) and other regulatory proteins .
The proposed mechanism of action for compound 1 involves:
- Inhibition of HDACs : By inhibiting HDACs, compound 1 can lead to increased acetylation of histones, which in turn affects gene expression related to cell cycle regulation and apoptosis.
- Interaction with Enzymes : Compound 1 may interact with specific enzymes involved in metabolic pathways, disrupting their function and leading to cell death in malignant cells.
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has shown potential antimicrobial effects. Research indicates that it possesses activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
Comparative Analysis with Similar Compounds
Compound 1 shares structural similarities with other phenolic compounds known for their biological activities. Below is a comparison table highlighting key differences and similarities:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol | High | Moderate | HDAC inhibition |
| 5-Chloro-2,4-dimethoxyaniline | Moderate | Low | Enzyme inhibition |
| Indole derivatives | High | High | Multiple pathways including apoptosis |
Recent Advances
Recent research has focused on enhancing the efficacy and specificity of compound 1 through structural modifications. Studies have shown that slight alterations in the chemical structure can lead to improved biological profiles, making them more effective against resistant cancer cell lines .
Future Research Directions
Future studies should focus on:
- In vivo Testing : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Further elucidating the molecular pathways affected by compound 1.
- Combination Therapies : Exploring the synergistic effects when used in combination with other chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol, and how can intermediates be characterized?
- Methodology : Utilize condensation reactions involving chloroacetamide derivatives and aminophenol precursors under controlled acidic conditions (e.g., acetic acid and H₂SO₄ as catalysts). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Structural validation can employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Data Example : In analogous syntheses, intermediates like 5-chloro-2-aminobenzophenone derivatives achieved ~55% yield under argon at 140°C, with crystal structures resolved via X-ray diffraction .
Q. How can spectroscopic and crystallographic techniques resolve the compound’s structural ambiguities?
- Methodology : Combine X-ray crystallography for absolute configuration determination (as in ) with IR and UV-Vis spectroscopy to identify functional groups (e.g., phenolic –OH, methoxy stretches). Density Functional Theory (DFT) calculations can validate experimental bond angles and dihedral angles .
- Data Example : Crystal structures of similar compounds show planar quinoline systems (max. deviation: 0.0345 Å) and dihedral angles >50° between aromatic rings, stabilized by C–H···π interactions .
Q. What standard protocols exist for assessing the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodology : Determine solubility in polar/nonpolar solvents via shake-flask method. Evaluate thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor photostability under UV/visible light exposure with HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the compound’s bioactivity?
- Methodology : Synthesize analogs with variations in methoxy/chloro substituents and test against target enzymes (e.g., kinases, oxidases). Use molecular docking (AutoDock/Vina) to predict binding affinities and validate via enzyme inhibition assays (IC₅₀ measurements) .
- Data Contradiction : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Q. What experimental designs are suitable for studying environmental fate and degradation pathways?
- Methodology : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV light). Analyze degradation products via LC-MS/MS and assess toxicity using Daphnia magna or algal bioassays. Apply QSAR models to predict persistence and bioaccumulation .
- Example : Long-term environmental projects (e.g., 2005–2011) recommend partitioning experiments between water, soil, and biota to model real-world distribution .
Q. How can mechanistic toxicology studies address conflicting data on cellular toxicity?
- Methodology : Use in vitro models (e.g., HepG2 cells) to measure oxidative stress (ROS assays) and mitochondrial dysfunction (JC-1 staining). Compare results across cell lines and validate in vivo using zebrafish embryos. Reconcile contradictions via dose-response modeling and metabolomic profiling .
Q. What strategies resolve contradictions in reported synthetic yields or purity levels?
- Methodology : Replicate reactions under varying conditions (temperature, catalyst loading) and analyze impurities via GC-MS. Cross-validate purity claims using orthogonal techniques (e.g., elemental analysis vs. HPLC) .
- Case Study : A 55% yield in a quinoline synthesis was achieved only under strict argon flow and H₂SO₄ catalysis; deviations led to side-product formation .
Q. How to design a robust experimental framework for interdisciplinary research on this compound?
- Methodology : Align hypotheses with theoretical frameworks (e.g., electron-withdrawing effects of chloro groups on reactivity) and employ split-plot designs for multifactorial testing (e.g., trellis systems in ). Use Bayesian statistics to integrate heterogeneous data (synthetic, toxicological, environmental) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
